molecular formula C21H30O8S B12092598 11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid

11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid

Cat. No.: B12092598
M. Wt: 442.5 g/mol
InChI Key: JOVLCJDINAUYJW-UHFFFAOYSA-N
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Description

11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid is a steroidal compound with significant biological and pharmacological properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 11th and 17th positions, a ketone group at the 3rd and 20th positions, and a sulphuric acid ester at the 21st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid typically involves multi-step organic synthesis. The starting material is often a pregnane derivative, which undergoes selective hydroxylation at the 11th and 17th positions. This can be achieved using reagents such as osmium tetroxide or selenium dioxide under controlled conditions. The ketone groups at the 3rd and 20th positions are introduced through oxidation reactions, commonly using chromium trioxide or pyridinium chlorochromate.

The final step involves the esterification of the 21st position with sulphuric acid. This can be done using sulphur trioxide-pyridine complex or chlorosulphonic acid in an anhydrous solvent like dichloromethane. The reaction conditions typically require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or Jones reagent.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The sulphuric acid ester can undergo nucleophilic substitution reactions, where the sulphate group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, Jones reagent in acetone.

    Reduction: Sodium borohydride in methanol, lithium aluminium hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Formation of 11,17-dioxo-4-pregnene-3,20-dione-21-yl-sulphuric acid.

    Reduction: Formation of 11,17-dihydroxy-4-pregnene-3,20-diol-21-yl-sulphuric acid.

    Substitution: Formation of 11,17-dihydroxy-4-pregnene-3,20-dione-21-yl-amine or 11,17-dihydroxy-4-pregnene-3,20-dione-21-yl-alcohol.

Scientific Research Applications

11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a reagent in organic synthesis.

    Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties. It is also explored for its role in hormone replacement therapy and treatment of adrenal insufficiency.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid involves its interaction with steroid hormone receptors. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to specific DNA sequences, modulating the transcription of target genes involved in inflammatory and immune responses. The sulphuric acid ester group enhances its solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

11,17-Dihydroxy-4-pregnene-3,20-dione-21-yl-sulphuric acid can be compared with other steroidal compounds such as:

    Hydrocortisone: Similar anti-inflammatory properties but lacks the sulphuric acid ester group, affecting its solubility and bioavailability.

    Prednisolone: More potent anti-inflammatory effects due to additional structural modifications.

    Dexamethasone: Higher potency and longer duration of action compared to this compound.

These comparisons highlight the unique structural features and pharmacological properties of this compound, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLCJDINAUYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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